molecular formula C14H8F6N4 B12450305 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene

1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene

Cat. No.: B12450305
M. Wt: 346.23 g/mol
InChI Key: NWHGPYDRYYHRNL-UHFFFAOYSA-N
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Description

1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene is an organic compound characterized by the presence of two trifluoromethyl-substituted pyrazole groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene typically involves the reaction of 1,4-dibromobenzene with 3-(trifluoromethyl)pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the pyrazole groups to the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, inhibiting their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene is unique due to the presence of two trifluoromethyl-pyrazole groups attached to a benzene ring, which imparts distinct chemical and physical properties. This structural arrangement enhances its stability, reactivity, and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C14H8F6N4

Molecular Weight

346.23 g/mol

IUPAC Name

5-(trifluoromethyl)-3-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]-1H-pyrazole

InChI

InChI=1S/C14H8F6N4/c15-13(16,17)11-5-9(21-23-11)7-1-2-8(4-3-7)10-6-12(24-22-10)14(18,19)20/h1-6H,(H,21,23)(H,22,24)

InChI Key

NWHGPYDRYYHRNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)C3=NNC(=C3)C(F)(F)F

Origin of Product

United States

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